1-(4-Chlorophenyl)pentan-2-one

Description

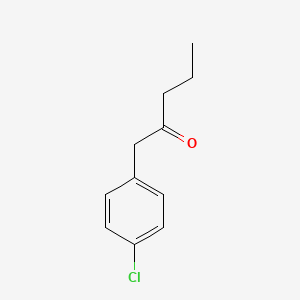

1-(4-Chlorophenyl)pentan-2-one is a ketone derivative with a molecular formula $ \text{C}{11}\text{H}{13}\text{ClO} $. Its structure features a pentan-2-one backbone substituted with a 4-chlorophenyl group at position 1 (Fig. 1). This compound is a key intermediate in the pesticide industry, particularly in synthesizing agrochemicals . Its crystal structure, resolved via X-ray diffraction, reveals a planar phenyl ring and a ketone group that participates in hydrogen bonding, influencing its solid-state packing . The compound is synthesized through Claisen-Schmidt condensation or microwave-assisted methods, achieving yields up to 87% under optimized conditions .

Properties

Molecular Formula |

C11H13ClO |

|---|---|

Molecular Weight |

196.67 g/mol |

IUPAC Name |

1-(4-chlorophenyl)pentan-2-one |

InChI |

InChI=1S/C11H13ClO/c1-2-3-11(13)8-9-4-6-10(12)7-5-9/h4-7H,2-3,8H2,1H3 |

InChI Key |

RNRJZLJPETUFRH-UHFFFAOYSA-N |

SMILES |

CCCC(=O)CC1=CC=C(C=C1)Cl |

Canonical SMILES |

CCCC(=O)CC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenylpropanones and Chalcones

(E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-one (Chalcone Derivative)

- Structure : Features a conjugated α,β-unsaturated ketone system with a 4-chlorophenyl and p-tolyl group.

- Synthesis : Microwave-assisted synthesis yields 64.8%, highlighting efficiency compared to traditional methods .

1-(4-Fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD)

Table 1: Comparison of Key Compounds

Positional Isomers and Halogen Variants

1-(2-Chlorophenyl)pentan-2-one

- Structure : Ortho-chlorophenyl substitution vs. para in the parent compound.

- Properties : Altered steric and electronic effects due to proximity of Cl to the ketone. This isomer has a molecular weight of 196.67 g/mol and 97% purity .

1-(4-Bromo-2-fluorophenyl)pentan-1-one

Table 2: Impact of Halogen Substitution

| Compound | Halogen Position/Type | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| This compound | Para-Cl | 196.66 | Planar structure, pesticide use |

| 1-(2-Chlorophenyl)pentan-2-one | Ortho-Cl | 196.67 | Altered reactivity, lab reagent |

| 1-(4-Bromo-2-fluorophenyl)pentan-1-one | Para-Br, Ortho-F | 273.55 | High steric bulk, pharmaceutical use |

Thio- and Cyclopropane-Modified Analogs

1-((4-Chlorophenyl)thio)pentan-2-one

- Structure : Replaces ketone oxygen with sulfur.

- Properties : Thioether linkage increases lipophilicity and alters metabolic stability. Discontinued due to synthesis challenges .

1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one

Iodinated and Methyl-Substituted Derivatives

1-(4-Chlorophenyl)-5-iodo-2-methylpentan-1-one

- Structure : Iodo and methyl groups enhance molecular weight (MW = 350.64 g/mol) and steric hindrance.

- Characterization : $ ^1\text{H} $ NMR shows distinct shifts at δ 7.89 (aromatic protons) and δ 3.43 (methine proton) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.